molecular formula C24H26N2O3S2 B4965832 N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B4965832
M. Wt: 454.6 g/mol
InChI Key: HXSIZEOGQLCMAK-UHFFFAOYSA-N
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Description

N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MPT0B390, is a novel small molecule compound that has gained attention in the field of cancer research. This compound has shown promising results in inhibiting cancer cell growth, making it a potential candidate for cancer treatment.

Mechanism of Action

The mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of several enzymes, including AKT, mTOR, and ERK, which are involved in cell signaling pathways that promote cancer cell growth. N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to induce the expression of tumor suppressor genes, such as p53 and p21, which play important roles in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to have antioxidant properties, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments is that it has shown promising results in inhibiting cancer cell growth, making it a potential candidate for cancer treatment. However, one limitation is that the mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to further investigate the mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide, which may lead to the development of more effective cancer treatments. Another direction is to study the pharmacokinetics and pharmacodynamics of N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide, which may help optimize its use in clinical settings. Finally, future research may focus on developing new analogs of N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide with improved efficacy and fewer side effects.
Conclusion
In conclusion, N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a promising small molecule compound that has shown anti-cancer properties in lab experiments. Its mechanism of action is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Future research may focus on further investigating the mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide, studying its pharmacokinetics and pharmacodynamics, and developing new analogs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide involves a series of chemical reactions. The starting material for the synthesis is 4-aminobenzamide, which is then reacted with methyl phenyl sulfone to form 4-methylsulfonylbenzamide. This intermediate is then reacted with 3-methylbenzyl chloride to form 4-(3-methylbenzylthio)benzamide. Finally, the desired compound, N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide, is obtained by reacting 4-(3-methylbenzylthio)benzamide with ethylene oxide.

Scientific Research Applications

N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-19-7-6-8-20(17-19)18-30-16-15-25-24(27)21-11-13-22(14-12-21)26(2)31(28,29)23-9-4-3-5-10-23/h3-14,17H,15-16,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSIZEOGQLCMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

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